BCPA

Description

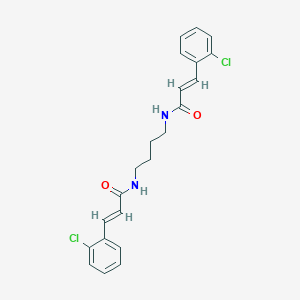

Structure

3D Structure

Properties

Molecular Formula |

C22H22Cl2N2O2 |

|---|---|

Molecular Weight |

417.3 g/mol |

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[4-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]butyl]prop-2-enamide |

InChI |

InChI=1S/C22H22Cl2N2O2/c23-19-9-3-1-7-17(19)11-13-21(27)25-15-5-6-16-26-22(28)14-12-18-8-2-4-10-20(18)24/h1-4,7-14H,5-6,15-16H2,(H,25,27)(H,26,28)/b13-11+,14-12+ |

InChI Key |

KHDKYKZKDQMAKP-PHEQNACWSA-N |

SMILES |

C1=CC=C(C(=C1)C=CC(=O)NCCCCNC(=O)C=CC2=CC=CC=C2Cl)Cl |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)NCCCCNC(=O)/C=C/C2=CC=CC=C2Cl)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)NCCCCNC(=O)C=CC2=CC=CC=C2Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

N,N′-1,4-Butanediylbis[3-(2-chlorophenyl)acrylamide]: A Technical Overview of its Discovery and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N′-1,4-Butanediylbis[3-(2-chlorophenyl)acrylamide], also known as BCPA, has been identified as a novel regulator of the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1). This technical guide provides a comprehensive overview of the available information on the discovery, and biological activity of this compound, with a focus on its potential therapeutic applications in diseases such as osteoporosis. Due to the limited publicly available information on its specific synthesis, a generalized synthetic approach for bis-acrylamides is presented.

Discovery

N,N′-1,4-Butanediylbis[3-(2-chlorophenyl)acrylamide] (this compound) was identified as a novel regulator of Pin1 through a receptor-based in silico screening process.[1] Pin1 is a critical enzyme involved in various cellular processes, and its dysregulation has been implicated in several diseases. The in silico screening aimed to identify small molecules that could bind to the WW domain of Pin1, a key recognition motif for its phosphoprotein substrates.[1] This computational approach led to the identification of this compound as a potential Pin1-interacting compound, prompting further investigation into its biological activities.[1]

Synthesis

A general method for the synthesis of bis-acrylamides involves the reaction of an alkylene diamine with an acrylic acid ester.[2] Another common method is the reaction of acrylamide with formaldehyde in the presence of a catalyst.[3][4]

Generalized Synthetic Scheme:

Caption: Plausible synthetic route for this compound.

Biological Activity and Mechanism of Action

This compound has been identified as an inhibitor of osteoclast differentiation, suggesting its potential as a therapeutic agent for osteoporosis.[1] Osteoporosis is a disease characterized by an imbalance in bone remodeling, with excessive bone resorption by osteoclasts.[1]

The mechanism of action of this compound is linked to its ability to regulate the Pin1 protein.[1] this compound was found to attenuate the reduction of Pin1 protein levels during osteoclast differentiation without affecting its mRNA levels.[1] This stabilization of Pin1 leads to the suppression of dendritic cell-specific transmembrane protein (DC-STAMP), a key mediator of osteoclast cell-cell fusion.[1]

Signaling Pathway:

Caption: this compound's role in inhibiting osteoclastogenesis.

Experimental Protocols

In Silico Screening for Pin1 Regulators

The identification of this compound was achieved through receptor-based in silico screening.[1] This computational method utilizes the three-dimensional structure of the target protein, in this case, the WW domain of Pin1, to screen libraries of small molecules for potential binding candidates.[1]

Experimental Workflow:

Caption: In silico discovery workflow for this compound.

Osteoclast Differentiation Assay

The inhibitory effect of this compound on osteoclastogenesis was assessed using bone marrow-derived macrophages (BMMs).

Protocol:

-

BMMs were seeded in 96-well plates at a density of 1 × 10^5 cells per well.[1]

-

The cells were cultured in the presence of 30 ng/mL M-CSF and 50 ng/mL RANKL for 4 days to induce osteoclast differentiation.[1]

-

This compound was added to the culture medium at various concentrations to assess its dose-dependent effects.

-

After the incubation period, the cells were fixed with 3.8% paraformaldehyde for 30 minutes at room temperature.[1]

-

The cells were then stained for Tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts, using a commercial kit.[1]

-

TRAP-positive multinucleated cells (containing three or more nuclei) were identified and counted under a microscope to quantify osteoclast formation.[1]

Quantitative Data

A study on the effect of this compound on osteoclast differentiation showed a dose-dependent inhibition of the formation of TRAP-positive multinucleated cells.[1] While specific IC50 values are not provided in the primary literature, the results indicated a significant decrease in osteoclast surface area and the number of nuclei in TRAP-positive cells with this compound treatment.[1]

Table 1: Summary of this compound's Biological Effects

| Biological Effect | Target | Outcome | Reference |

| Inhibition of Osteoclastogenesis | Bone Marrow-Derived Macrophages | Dose-dependent decrease in TRAP-positive multinucleated cells | [1] |

| Regulation of Pin1 | Osteoclast Precursor Cells | Attenuation of Pin1 protein reduction | [1] |

| Suppression of Fusion Protein | Osteoclast Precursor Cells | Repression of DC-STAMP expression | [1] |

Safety and Toxicity

It is important to note that this compound is an acrylamide derivative. Acrylamide itself is classified as a probable human carcinogen (Group 2A) by the International Agency for Cancer Research (IARC).[1] The neurotoxic and genotoxic effects of acrylamide have been documented.[5][6][7] Therefore, any therapeutic development of this compound would require thorough toxicological evaluation. The study on osteoclasts reported no cytotoxicity of this compound at the concentrations used.[1]

Conclusion

N,N′-1,4-Butanediylbis[3-(2-chlorophenyl)acrylamide] (this compound) represents a promising lead compound for the development of novel therapeutics targeting diseases associated with excessive osteoclast activity, such as osteoporosis. Its discovery through in silico screening highlights the power of computational methods in modern drug discovery. The mechanism of action, involving the regulation of Pin1 and subsequent inhibition of osteoclast fusion, provides a solid foundation for further preclinical and clinical investigations. Future research should focus on elucidating a detailed and optimized synthesis protocol, conducting comprehensive structure-activity relationship studies, and performing rigorous safety and toxicity assessments to fully evaluate the therapeutic potential of this compound.

References

- 1. This compound {N,N′-1,4-Butanediylbis[3-(2-chlorophenyl)acrylamide]} Inhibits Osteoclast Differentiation through Increased Retention of Peptidyl-Prolyl cis-trans Isomerase Never in Mitosis A-Interacting 1 [mdpi.com]

- 2. prepchem.com [prepchem.com]

- 3. A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN101462979A - Preparation method of N-N'-methylene diacrylamide - Google Patents [patents.google.com]

- 5. Molecular Mechanism of Acrylamide Neurotoxicity: Lessons Learned from Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Mechanism of Acrylamide-Induced Neurotoxicity: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

BCPA: A Novel Pin1 Regulator for the Inhibition of Bone Resorption

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Bone homeostasis is maintained by a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. Excessive osteoclast activity leads to pathological bone loss in diseases such as osteoporosis. The peptidyl-prolyl cis-trans isomerase Pin1 has emerged as a critical regulator of osteoclast differentiation and function. This technical guide details the role of N,N′-1,4-butanediylbis[3-(2-chlorophenyl)acrylamide] (BCPA) as a novel regulator of Pin1 for the inhibition of bone resorption. This compound inhibits receptor activator of nuclear factor kappa-B ligand (RANKL)-induced osteoclastogenesis by preventing the reduction of Pin1 protein levels during osteoclast differentiation. This guide provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its efficacy, detailed experimental protocols, and visual representations of the involved signaling pathways.

Introduction: The Role of Pin1 in Bone Resorption

Osteoclasts, the primary bone-resorbing cells, are multinucleated cells formed from the fusion of monocytic precursors. This process, known as osteoclastogenesis, is principally driven by the cytokine RANKL. Pin1, a peptidyl-prolyl isomerase, plays a pivotal role in regulating the function of various proteins by catalyzing the cis-trans isomerization of specific phosphorylated serine/threonine-proline motifs. In the context of bone metabolism, Pin1 has been identified as a key mediator of osteoclast cell-cell fusion. It exerts its function in part by suppressing the expression of Dendritic Cell-Specific Transmembrane Protein (DC-STAMP), a master regulator of cell fusion[1][2]. The targeted modulation of Pin1 activity, therefore, presents a promising therapeutic strategy for bone loss diseases.

This compound: A Regulator of Pin1-Mediated Osteoclastogenesis

This compound is a small molecule that has been identified as an inhibitor of RANKL-induced osteoclast differentiation[3]. Unlike direct enzymatic inhibitors of Pin1, this compound's mechanism of action involves the regulation of Pin1 protein levels. During osteoclast differentiation, Pin1 protein levels are typically reduced. This compound treatment attenuates this reduction, leading to the retention of Pin1 protein without altering its mRNA levels[3][4]. This post-transcriptional regulation of Pin1 by this compound is central to its anti-osteoclastogenic effects.

Quantitative Data on this compound Efficacy

The inhibitory effect of this compound on osteoclast differentiation is dose-dependent. The following table summarizes the key quantitative findings from in vitro studies.

| Parameter | This compound Concentration | Effect | Reference |

| Osteoclast Differentiation | > 5 µM | Significant reduction in RANKL-induced osteoclast formation | [3] |

| 10 µM | Marked decrease in the surface area of TRAP-positive multinucleated cells | [5] | |

| 10 µM | Significant reduction in the total number of TRAP-positive multinucleated cells | [4][5] | |

| Cell Viability (Osteoclasts) | Up to 10 µM | No cytotoxicity observed over 4 days of culture | [3] |

| Cell Viability (MC3T3-E1 osteoblast precursor cells) | Up to 10 µM | No cytotoxicity observed | [3] |

| Gene Expression (DC-STAMP) | 10 µM | Significant repression of mRNA expression | [4] |

| Gene Expression (OSCAR) | 10 µM | Significant repression of mRNA expression | [4] |

| Gene Expression (c-Fos) | 10 µM | No significant alteration in mRNA expression | [3][4] |

| Gene Expression (NFATc1) | 10 µM | No significant alteration in mRNA expression | [3][4] |

Signaling Pathways Modulated by this compound

This compound exerts its inhibitory effect on bone resorption by intervening in the RANKL signaling cascade through its regulation of Pin1. The following diagram illustrates the proposed signaling pathway.

Caption: this compound inhibits Pin1 degradation, leading to suppressed osteoclast fusion.

Mechanism of Action:

-

RANKL Signaling Initiation: RANKL binds to its receptor RANK on osteoclast precursors, initiating a signaling cascade involving TRAF6 that activates downstream pathways like NF-κB and MAPK[6].

-

Transcription Factor Activation: These pathways lead to the induction of key transcription factors for osteoclastogenesis, including c-Fos and NFATc1[6][7].

-

This compound Intervention: this compound treatment does not affect the mRNA levels of c-Fos and NFATc1[3][4]. Instead, it prevents the degradation of Pin1 protein that normally occurs during osteoclast differentiation[3].

-

Pin1-Mediated Suppression: The stabilized Pin1 protein then acts to suppress the expression of DC-STAMP and OSCAR, crucial molecules for osteoclast fusion[1][4]. The precise mechanism by which Pin1 suppresses their expression post-transcriptionally is an area of ongoing investigation.

-

Inhibition of Bone Resorption: The downregulation of DC-STAMP and OSCAR leads to impaired osteoclast fusion, resulting in a decrease in the formation of mature, multinucleated osteoclasts and a subsequent reduction in bone resorption[3][4].

Detailed Experimental Protocols

Osteoclast Differentiation Assay

This protocol describes the in vitro generation of osteoclasts from bone marrow-derived macrophages (BMMs) and the assessment of this compound's inhibitory effect.

Caption: Workflow for the osteoclast differentiation assay.

Methodology:

-

Isolation of Bone Marrow Cells: Euthanize mice and aseptically dissect the femurs and tibias. Flush the bone marrow from the bones using α-MEM (Minimum Essential Medium Alpha) with a syringe and needle.

-

Generation of BMMs: Culture the bone marrow cells in α-MEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 30 ng/mL M-CSF for 3-4 days. The adherent cells are bone marrow-derived macrophages (BMMs).

-

Osteoclast Induction: Seed the BMMs into 96-well plates. Culture the cells in differentiation medium containing α-MEM, 10% FBS, 1% penicillin-streptomycin, 30 ng/mL M-CSF, 50 ng/mL RANKL, and varying concentrations of this compound (e.g., 0, 2, 5, 10 µM).

-

Incubation: Incubate the cells for 4 days, replacing the medium every 2 days.

-

TRAP Staining: After 4 days, fix the cells with 4% paraformaldehyde. Stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts, using a commercially available kit.

-

Quantification: Count the number of TRAP-positive multinucleated cells (containing ≥ 3 nuclei) per well under a light microscope. The surface area of the osteoclasts can also be measured using image analysis software.

Bone Resorption Pit Assay

This assay assesses the functional activity of osteoclasts by measuring their ability to resorb a bone-like substrate.

Methodology:

-

Cell Culture: Prepare BMMs and induce osteoclast differentiation as described above, but perform the culture on bone slices or calcium phosphate-coated plates.

-

Incubation: Culture the cells for 10-14 days to allow for the formation of resorption pits.

-

Cell Removal: Remove the cells from the bone slices by sonication in 70% isopropanol or by treatment with bleach on calcium phosphate plates.

-

Staining and Visualization: Stain the resorption pits with 1% toluidine blue for bone slices or von Kossa stain for calcium phosphate plates.

-

Quantification: Analyze the number and area of the resorption pits using light microscopy and image analysis software.

Pin1 Inhibition Assay (Chymotrypsin-Coupled PPIase Assay)

This assay measures the enzymatic activity of Pin1 and can be used to screen for direct inhibitors. While this compound does not appear to be a direct inhibitor, this protocol is essential for characterizing potential Pin1-targeting compounds.

Methodology:

-

Principle: The assay utilizes a synthetic peptide substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA) that exists in both cis and trans conformations. Chymotrypsin can only cleave the trans isomer, releasing p-nitroaniline (pNA), which can be detected spectrophotometrically at 390 nm. Pin1 catalyzes the cis to trans isomerization, accelerating the rate of pNA release.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5). Add purified Pin1 enzyme and the compound to be tested (e.g., this compound).

-

Initiation: Start the reaction by adding the peptide substrate and chymotrypsin.

-

Measurement: Monitor the increase in absorbance at 390 nm over time using a plate reader.

-

Analysis: The rate of the reaction is proportional to the Pin1 activity. Calculate the IC50 value for inhibitory compounds by plotting the reaction rate against the inhibitor concentration.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel therapeutics for bone loss diseases. Its unique mechanism of regulating Pin1 protein stability, rather than direct enzymatic inhibition, offers a new avenue for modulating osteoclast function. Further research is warranted to elucidate the precise molecular mechanism by which this compound stabilizes Pin1, including the identification of its potential interactions with the ubiquitin-proteasome system. In vivo studies are also necessary to confirm the efficacy and safety of this compound in animal models of osteoporosis. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance the understanding and treatment of bone resorption disorders.

References

- 1. BCR‐ABL enhances the prolyl isomerase activity of Pin 1 by interacting with DAPK1 in ph+ ALL - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The prolyl isomerase Pin1 as a molecular switch to determine the fate of phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound { N, N'-1,4-Butanediylbis[3-(2-chlorophenyl)acrylamide]} Inhibits Osteoclast Differentiation through Increased Retention of Peptidyl-Prolyl cis-trans Isomerase Never in Mitosis A-Interacting 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Regulation of NFATc1 in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induction of c-Fos and NFATc1 during RANKL-stimulated osteoclast differentiation is mediated by the p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Pin1 in Osteoclast Differentiation and Fusion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the peptidyl-prolyl cis-trans isomerase, Pin1, and its critical role in the regulation of osteoclast differentiation and fusion. Osteoclasts, the primary bone-resorbing cells, are central to bone homeostasis and their dysregulation is implicated in various skeletal diseases, including osteoporosis and inflammatory bone loss. Pin1 has emerged as a key modulator of signaling pathways that govern osteoclastogenesis, making it a potential therapeutic target for bone disorders. This document summarizes key quantitative data, details experimental methodologies, and visualizes the complex signaling networks involving Pin1.

Pin1: A Key Regulator of Osteoclastogenesis

Pin1 is a unique enzyme that isomerizes specific phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs in its substrate proteins. This conformational change can profoundly impact protein stability, localization, and activity, thereby fine-tuning cellular signaling cascades. In the context of osteoclastogenesis, Pin1 has been shown to influence the function of several key transcription factors and regulatory proteins that are essential for the differentiation of hematopoietic precursors into mature, multinucleated osteoclasts and for their subsequent bone-resorbing activity.

Impact of Pin1 on Osteoclast Differentiation and Fusion: Quantitative Insights

Studies utilizing Pin1 knockout mice and in vitro cell culture models have provided quantitative data on the effects of Pin1 on osteoclast formation and morphology. While some studies report normal osteoclast function in the absence of Pin1, others highlight significant alterations in osteoclast size and nucleation, suggesting a complex role for Pin1 in the terminal stages of osteoclast development.[1][2]

| Parameter | Wild-Type (WT) Osteoclasts | Pin1-deficient (-/-) Osteoclasts | Reference |

| Osteoclast Size | Normal | Significantly larger | [2] |

| Nuclei per Osteoclast | Normal | Higher number of nuclei | [2] |

| DC-STAMP Expression | Basal level | Significantly increased | [2] |

| TRAP Staining | Normal | Increased in long bones | [2] |

Table 1: Quantitative Comparison of Wild-Type and Pin1-deficient Osteoclasts. This table summarizes the key morphological and molecular differences observed between osteoclasts with and without functional Pin1.

| Condition | Effect on Osteoclast Formation | Effect on Osteoclast-Specific Gene Expression (c-Fos, NFATc1, Cathepsin K) | Reference |

| Pin1 Inhibition (Juglone or siRNA) | Decreased | Down-regulated | [1] |

| Pin1 Overexpression (Ad-Pin1) | Increased | Up-regulated | [1] |

Table 2: Effects of Pin1 Modulation on Osteoclastogenesis. This table outlines the outcomes of experimentally manipulating Pin1 levels on the formation of osteoclasts and the expression of key genes involved in their differentiation.

Signaling Pathways Modulated by Pin1 in Osteoclasts

Pin1 exerts its influence on osteoclast differentiation and fusion by interacting with and modifying key signaling proteins. The primary pathways affected include the NF-κB and c-Fos/NFATc1 axes, as well as the regulation of the essential fusion protein, DC-STAMP.

Pin1 and the NF-κB Signaling Pathway

The transcription factor NF-κB is a critical regulator of inflammatory responses and osteoclastogenesis.[1] Pin1 can bind to the phosphorylated p65 subunit of NF-κB, which is thought to enhance its nuclear translocation and transcriptional activity.[1] Inhibition of Pin1 has been shown to block the degradation of IκBα, an inhibitor of NF-κB, thereby preventing p65 nuclear translocation and subsequent activation of NF-κB target genes.[1]

Pin1 Regulation of c-Fos and NFATc1

The transcription factors c-Fos and NFATc1 are master regulators of osteoclast differentiation.[1] RANKL signaling induces the expression of c-Fos, which in turn is essential for the induction of NFATc1. Pin1 has been implicated in the regulation of AP-1 activity, of which c-Fos is a component.[3] Inhibition of Pin1 leads to a downstream reduction in both c-Fos and NFATc1 expression, ultimately impairing osteoclastogenesis.[1]

Pin1 and the Regulation of Osteoclast Fusion via DC-STAMP

Cell-cell fusion is a prerequisite for the formation of multinucleated, mature osteoclasts. Dendritic cell-specific transmembrane protein (DC-STAMP) is a key fusogenic protein in this process.[2] Studies have shown that Pin1-deficient osteoclasts exhibit a significant increase in DC-STAMP expression.[2] Pin1 is reported to bind to and isomerize DC-STAMP, which in turn affects its expression levels and localization at the plasma membrane, thereby regulating the extent of osteoclast fusion.[2] The enhanced fusion observed in Pin1-deficient osteoclasts, leading to larger cells with more nuclei, is attributed to the dysregulation of DC-STAMP.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of Pin1 in osteoclast differentiation and fusion.

In Vitro Osteoclast Differentiation from Bone Marrow Macrophages (BMMs)

This protocol describes the generation of osteoclasts from mouse bone marrow precursor cells.

Materials:

-

α-MEM (Minimum Essential Medium Alpha) supplemented with 10% FBS, 1% penicillin-streptomycin

-

M-CSF (Macrophage Colony-Stimulating Factor)

-

RANKL (Receptor Activator of Nuclear Factor-κB Ligand)

-

Ficoll-Paque

-

96-well plates

Procedure:

-

Isolate bone marrow cells from the femurs and tibias of mice.

-

Separate mononuclear cells by density gradient centrifugation using Ficoll-Paque.

-

Culture the mononuclear cells in α-MEM containing 30 ng/mL M-CSF for 3 days to generate bone marrow-derived macrophages (BMMs).

-

Plate the BMMs in 96-well plates at a density of 1 x 10^4 cells/well.

-

Induce osteoclast differentiation by culturing the BMMs in α-MEM containing 30 ng/mL M-CSF and 50 ng/mL RANKL for 4-5 days.

-

Replace the medium every 2 days.

-

After 4-5 days, fix the cells and stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts.

-

Identify osteoclasts as TRAP-positive multinucleated cells (≥3 nuclei).

Tartrate-Resistant Acid Phosphatase (TRAP) Staining

This protocol is for the visualization of osteoclasts.

Materials:

-

TRAP staining kit (e.g., from Sigma-Aldrich)

-

Fixation solution (e.g., 10% formalin)

-

Tartrate solution

-

Fast Garnet GBC base solution

-

Sodium nitrite solution

Procedure:

-

Aspirate the culture medium from the cells.

-

Fix the cells with fixation solution for 10 minutes at room temperature.

-

Wash the cells with distilled water.

-

Prepare the TRAP staining solution according to the manufacturer's instructions, typically by mixing the tartrate solution with the Fast Garnet GBC base and sodium nitrite solutions.

-

Incubate the cells with the TRAP staining solution at 37°C for 30-60 minutes.

-

Wash the cells with distilled water and allow them to air dry.

-

Visualize the cells under a light microscope. Osteoclasts will appear as red/purple multinucleated cells.

Co-immunoprecipitation (Co-IP) of Pin1 and Substrate Proteins

This protocol is used to demonstrate the physical interaction between Pin1 and its target proteins.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibody against Pin1

-

Antibody against the protein of interest

-

Protein A/G agarose beads

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Lyse the cells in cell lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Centrifuge and collect the pre-cleared supernatant.

-

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-Pin1) overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using an antibody against the interacting protein of interest.

Pin1 as a Therapeutic Target in Bone Diseases

The pivotal role of Pin1 in orchestrating osteoclast differentiation and function makes it an attractive target for therapeutic intervention in bone diseases characterized by excessive bone resorption.

Pin1 Inhibitors

Several small molecule inhibitors of Pin1 have been developed and are being investigated for their therapeutic potential. Juglone, a natural compound, is a well-characterized Pin1 inhibitor that has been shown to suppress osteoclast differentiation in vitro.[1] By blocking Pin1 activity, these inhibitors can disrupt the signaling pathways that drive osteoclastogenesis, thereby reducing bone resorption.

Conclusion and Future Directions

Pin1 is a critical regulator of osteoclast differentiation and fusion, influencing key signaling pathways involving NF-κB, c-Fos, NFATc1, and DC-STAMP. While the precise mechanisms and the reasons for some conflicting in vivo observations are still under investigation, the available evidence strongly supports a significant role for Pin1 in bone metabolism. The development of specific and potent Pin1 inhibitors holds promise for novel therapeutic strategies to treat a range of bone disorders associated with excessive osteoclast activity. Further research is warranted to fully elucidate the complex role of Pin1 in the skeletal system and to translate these findings into clinical applications.

References

Downstream Targets of BCPA in RANKL-Stimulated Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bone homeostasis is a dynamic process maintained by a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. The Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) signaling pathway is the principal regulatory axis for osteoclast differentiation and activation. Dysregulation of this pathway is implicated in various bone diseases, including osteoporosis and rheumatoid arthritis. This technical guide delves into the downstream effects of N,N′-1,4-Butanediylbis[3-(2-chlorophenyl)acrylamide] (BCPA), a small molecule inhibitor of RANKL-induced osteoclastogenesis. The primary mechanism of this compound involves the stabilization of Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1), leading to the suppression of key downstream targets essential for osteoclast fusion and function. This document provides a comprehensive overview of the affected signaling cascade, quantitative data on gene expression changes, detailed experimental protocols, and visual diagrams of the involved pathways and workflows.

Introduction to the RANKL Signaling Pathway

The binding of RANKL to its receptor, RANK, on the surface of osteoclast precursor cells initiates a signaling cascade crucial for their differentiation into mature, multinucleated osteoclasts.[1][2][3] This process is tightly regulated and involves the recruitment of adaptor proteins, activation of downstream kinases, and ultimately the expression of osteoclast-specific genes.[1][4] A key player in this pathway is the transcription factor Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), which acts as a master regulator of osteoclastogenesis.[1]

This compound: An Inhibitor of RANKL-Induced Osteoclastogenesis

This compound has been identified as an inhibitor of osteoclast differentiation induced by RANKL.[5][6] It exerts its effect without inducing cytotoxicity, making it a molecule of interest for therapeutic applications in bone loss disorders.[5][6] The primary target of this compound in this pathway is not a direct interaction with the core RANKL signaling components, but rather the modulation of a key regulatory protein, Pin1.

The Role of Pin1 in Osteoclast Differentiation

Pin1 is a peptidyl-prolyl cis-trans isomerase that plays a crucial role in regulating the function of various proteins by catalyzing the cis-trans isomerization of proline-directed serine/threonine phosphate bonds. In the context of osteoclastogenesis, Pin1 is a key mediator of osteoclast cell-cell fusion.[5][6] During RANKL-induced osteoclast differentiation, Pin1 protein levels are typically reduced.

Mechanism of Action of this compound

This compound inhibits osteoclastogenesis by attenuating the reduction of Pin1 protein levels during RANKL-stimulated differentiation.[5][6] This stabilization of Pin1 protein does not occur at the transcriptional level, as this compound does not alter Pin1 mRNA levels.[5][6] The sustained presence of Pin1 interferes with the expression of critical downstream targets necessary for the fusion of osteoclast precursors into mature, multinucleated cells.

Downstream Targets Modulated by this compound

The inhibitory action of this compound on the RANKL pathway, through the stabilization of Pin1, leads to the repression of several key osteoclast-related genes.

Dendritic Cell-Specific Transmembrane Protein (DC-STAMP)

DC-STAMP is a critical protein for the fusion of mononuclear osteoclast precursors into multinucleated osteoclasts.[5][7] this compound treatment significantly represses the mRNA expression of DC-STAMP.[5][6] This downregulation of DC-STAMP is a primary mechanism by which this compound inhibits the formation of mature osteoclasts.

Osteoclast-Associated Receptor (OSCAR)

OSCAR is another important gene involved in osteoclast differentiation. Its expression is also significantly repressed by this compound treatment in RANKL-stimulated osteoclast precursors.[5][6]

Unaffected Upstream Regulators

It is noteworthy that this compound's inhibitory effects are specific to downstream targets of Pin1. The expression of key upstream transcription factors in the RANKL pathway, namely c-Fos and NFATc1, are not altered at the mRNA level by this compound treatment.[5][6] This indicates that this compound acts downstream of these master regulators of osteoclastogenesis.

Quantitative Data

The following table summarizes the quantitative effects of this compound on the expression of key genes in the RANKL-stimulated pathway, as determined by real-time PCR analysis in bone marrow-derived macrophages (BMMs).

| Gene | Treatment | Fold Change (vs. RANKL alone) | Significance |

| DC-STAMP | RANKL + this compound | Significantly repressed | p < 0.05 |

| OSCAR | RANKL + this compound | Significantly repressed | p < 0.05 |

| OC-STAMP | RANKL + this compound | Slightly decreased | Not significant |

| c-Fos | RANKL + this compound | No significant change | - |

| NFATc1 | RANKL + this compound | No significant change | - |

| Pin1 | RANKL + this compound | No significant change (mRNA) | - |

Note: This table is a representation of findings described in the literature.[5]

Experimental Protocols

Cell Culture and Osteoclast Differentiation

-

Cell Source: Bone marrow cells are isolated from the tibiae and femurs of mice.

-

Culture Medium: Cells are cultured in α-MEM supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 μg/mL).

-

Macrophage Colony-Stimulating Factor (M-CSF) Treatment: Bone marrow cells are cultured in the presence of M-CSF (10 ng/mL) for 3 days to generate bone marrow-derived macrophages (BMMs).

-

Osteoclast Induction: BMMs are seeded in culture plates and stimulated with M-CSF (30 ng/mL) and RANKL (50 ng/mL) to induce osteoclast differentiation.

-

This compound Treatment: this compound is added to the culture medium at various concentrations at the time of RANKL stimulation. The medium is replaced every 2 days with fresh medium containing M-CSF, RANKL, and this compound.

-

TRAP Staining: After 4-5 days of culture, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. TRAP-positive multinucleated cells (containing three or more nuclei) are counted as mature osteoclasts.

Real-Time Polymerase Chain Reaction (PCR)

-

RNA Extraction: Total RNA is extracted from cultured cells using a suitable RNA isolation reagent.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

PCR Amplification: Real-time PCR is performed using a thermal cycler with specific primers for the target genes (DC-STAMP, OSCAR, c-Fos, NFATc1, Pin1) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative expression levels of the target genes are calculated using the comparative Ct method (2^-ΔΔCt).

Western Blot Analysis

-

Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Pin1 and a loading control (e.g., β-actin).

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

RANKL Signaling Pathway and this compound Intervention

Caption: RANKL signaling cascade and the inhibitory point of this compound.

Experimental Workflow for this compound Analysis

Caption: Workflow for studying this compound's effect on osteoclastogenesis.

Conclusion

This compound represents a promising small molecule inhibitor of RANKL-induced osteoclast differentiation. Its mechanism of action, centered on the stabilization of Pin1, leads to the specific downregulation of key osteoclast fusion proteins, DC-STAMP and OSCAR, without affecting the upstream master regulators c-Fos and NFATc1. This targeted approach highlights the potential for developing novel therapeutics for bone resorption disorders. Further in vivo studies are warranted to evaluate the efficacy and safety of this compound as a treatment for conditions such as osteoporosis.[5]

References

- 1. Current Understanding of RANK Signaling in Osteoclast Differentiation and Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RANKL-RANK signaling in osteoclastogenesis and bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Critical signaling pathways in osteoclast differentiation and bone resorption: mechanisms and therapeutic implications for periprosthetic osteolysis [frontiersin.org]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. This compound {N,N′-1,4-Butanediylbis[3-(2-chlorophenyl)acrylamide]} Inhibits Osteoclast Differentiation through Increased Retention of Peptidyl-Prolyl cis-trans Isomerase Never in Mitosis A-Interacting 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound { N, N'-1,4-Butanediylbis[3-(2-chlorophenyl)acrylamide]} Inhibits Osteoclast Differentiation through Increased Retention of Peptidyl-Prolyl cis-trans Isomerase Never in Mitosis A-Interacting 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The Role Of BMPs in the Regulation of Osteoclasts Resorption and Bone Remodeling: From Experimental Models to Clinical Applications [frontiersin.org]

The Inhibitory Effect of BCPA on Osteoclast-Specific Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of N,N′-1,4-Butanediylbis[3-(2-chlorophenyl)acrylamide] (BCPA) on the expression of key osteoclast-specific genes, Dendritic Cell-Specific Transmembrane Protein (DC-STAMP) and Osteoclast-Associated Receptor (OSCAR). This document outlines the quantitative impact of this compound on gene expression, details the experimental methodologies for replication, and illustrates the relevant biological pathways.

Quantitative Analysis of Gene Expression

This compound has been demonstrated to significantly repress the mRNA expression of both DC-STAMP and OSCAR in vitro. The following table summarizes the quantitative data from studies on murine bone marrow-derived macrophages (BMMs) induced to differentiate into osteoclasts.

| Gene Target | Treatment Group | Concentration of this compound | Duration of Treatment | Relative mRNA Expression Level (Normalized to Control) | Statistical Significance (p-value) |

| DC-STAMP | Control (M-CSF + RANKL) | 0 µM | 4 days | 1.0 | N/A |

| This compound | 10 µM | 4 days | ~0.4 | < 0.05 | |

| OSCAR | Control (M-CSF + RANKL) | 0 µM | 4 days | 1.0 | N/A |

| This compound | 10 µM | 4 days | ~0.5 | < 0.05 |

Data is approximated from graphical representations in the cited literature. For precise values, please refer to the original publication.

Experimental Protocols

The following protocols describe the methodology used to assess the impact of this compound on osteoclast-specific gene expression.

In Vitro Osteoclast Differentiation

-

Cell Source: Bone marrow cells are harvested from the femurs and tibias of mice.

-

Macrophage Differentiation: The bone marrow cells are cultured in α-Minimum Essential Medium (α-MEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 30 ng/mL of Macrophage Colony-Stimulating Factor (M-CSF) for 3 days to generate bone marrow-derived macrophages (BMMs).

-

Osteoclast Induction: BMMs are seeded in 6-well plates at a density of 1.5 × 10^5 cells/well.

-

Treatment: The cells are then treated with 30 ng/mL M-CSF and 50 ng/mL of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to induce osteoclast differentiation. Concurrently, the experimental group is treated with 10 µM this compound. A control group receives M-CSF and RANKL without this compound.

-

Incubation: The cells are cultured for 4 days to allow for osteoclast formation and gene expression changes.

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

-

Cell Lysis: After the 4-day incubation period, the cells are washed with phosphate-buffered saline (PBS), and total RNA is extracted using the TRIzol reagent according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer.

-

cDNA Synthesis: 1-2 µg of total RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) primers.

-

qRT-PCR: The relative mRNA expression levels of DC-STAMP and OSCAR are quantified using a real-time PCR system with SYBR Green master mix. The PCR reaction typically consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: The expression levels of the target genes are normalized to a housekeeping gene, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH). The relative quantification of gene expression is calculated using the 2-ΔΔCt method.

-

Statistical Analysis: Statistical significance between the control and this compound-treated groups is determined using a Student's t-test, with a p-value of less than 0.05 considered significant.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways in osteoclastogenesis and the experimental workflow for assessing the effect of this compound.

Caption: RANKL-RANK signaling pathway leading to osteoclast-specific gene expression and the putative inhibitory point of this compound.

Caption: Experimental workflow for assessing the effect of this compound on DC-STAMP and OSCAR gene expression.

Investigating the binding site of BCPA on Pin1 protein

An In-depth Technical Guide: Investigating the Binding Site of N,N′-1,4-Butanediylbis[3-(2-chlorophenyl)acrylamide] (BCPA) on Peptidyl-prolyl cis-trans Isomerase NIMA-interacting 1 (Pin1)

Abstract

Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is a critical enzyme that regulates the conformation of specific phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs within a multitude of proteins.[1][2] Its unique function places it at the crossroads of numerous cellular signaling pathways, including cell cycle progression, apoptosis, and cellular differentiation.[3][4] Overexpression of Pin1 is strongly correlated with various human cancers, making it an attractive therapeutic target.[1][4] This document provides a comprehensive technical overview of the interaction between Pin1 and a specific inhibitor, N,N′-1,4-butanediylbis[3-(2-chlorophenyl)acrylamide] (this compound). We will delve into the specific binding site, present quantitative data for comparable Pin1 inhibitors, detail relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.

This compound Binding Site on Pin1 Protein

Pin1 is a two-domain protein consisting of an N-terminal WW domain and a C-terminal peptidyl-prolyl isomerase (PPIase) domain.[5] The WW domain serves as a binding module that recognizes and docks onto pSer/Thr-Pro motifs, while the PPIase domain catalyzes the cis-trans isomerization of the proline bond.[5][6]

Computational modeling and structural analysis indicate that This compound binds to the WW domain of Pin1 .[7] The interaction is stabilized by a combination of forces:

-

Hydrogen Bonding : Dashed lines in binding models indicate hydrogen bond formation between this compound and key residues within the WW domain's binding pocket.[7]

-

Pi-Pi Stacking : The aromatic rings present in the this compound structure engage in pi-pi stacking interactions with aromatic residues, such as tyrosine, in the Pin1 WW domain.[7]

This binding at the WW domain is crucial as it likely prevents Pin1 from recognizing and docking onto its protein substrates, thereby inhibiting its function.

Quantitative Analysis of Pin1 Inhibition

Table 1: Binding Affinities of Selected Pin1 Inhibitors

| Inhibitor | Target Domain | Method | Binding Affinity (KD or IC50) | Reference |

| D-peptide | PPIase | ITC / FP | ~3 µM (IC50) | [10] |

| BJP-06-005-3 (covalent) | PPIase (Cys113) | FP | Potent, specific concentrations not detailed | [11] |

| Compound 29 | WW | NMR | ~300 µM (KD) | [6] |

| Juglone (covalent) | PPIase | Not specified | Precedent for covalent targeting | [11] |

Experimental Protocols

The characterization of the this compound-Pin1 interaction involves a variety of biophysical and biochemical techniques.[12][13] Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

-

Principle : A solution of the ligand (e.g., this compound) is titrated into a solution containing the protein (Pin1) in the sample cell of a calorimeter. The heat change upon binding is measured relative to a reference cell.

-

Methodology :

-

Sample Preparation : Prepare solutions of purified Pin1 protein and this compound inhibitor in the same buffer to minimize heat of dilution effects. A typical buffer is 50 mM phosphate buffer, pH 7.5, with 150 mM NaCl and 1 mM DTT.[10]

-

Instrument Setup : Set the experimental temperature (e.g., 25°C). Load the Pin1 solution into the sample cell and the this compound solution into the injection syringe.

-

Titration : Perform a series of small, sequential injections of this compound into the Pin1 solution.

-

Data Acquisition : Measure the heat change after each injection until the protein becomes saturated.

-

Data Analysis : Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to calculate KD, n, and ΔH.

-

Fluorescence Polarization (FP) Assay

FP is a solution-based technique used to investigate molecular interactions in real-time. It is particularly useful for high-throughput screening of inhibitors.

-

Principle : The assay measures the change in the polarization of fluorescent light emitted from a labeled molecule (a fluorescent probe). When a small, fluorescently labeled peptide that binds to Pin1 tumbles rapidly in solution, it emits depolarized light. Upon binding to the much larger Pin1 protein, its tumbling slows, and it emits more polarized light. An unlabeled inhibitor (this compound) will compete with the fluorescent peptide for binding, causing a decrease in polarization.

-

Methodology :

-

Reagent Preparation : Synthesize a fluorescently labeled peptide probe known to bind Pin1 (e.g., fluorescein-labeled Bth-D-phos.Thr-Pip-Nal).[11] Prepare solutions of GST-Pin1 and the test inhibitor (this compound).

-

Assay Setup : In a microplate, combine a fixed concentration of GST-Pin1 (e.g., 250 nM) and the fluorescent probe (e.g., 5 nM).[11]

-

Inhibitor Addition : Add varying concentrations of this compound to the wells.

-

Incubation : Incubate the plate to allow the binding reaction to reach equilibrium (e.g., 12 hours at 4°C).[11]

-

Measurement : Measure the fluorescence polarization using a suitable plate reader.

-

Data Analysis : Plot the change in polarization against the concentration of this compound. Fit the data to a competitive binding equation to determine the IC50 value.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides high-resolution structural and dynamic information about protein-ligand interactions at the atomic level. Chemical Shift Perturbation (CSP) experiments are commonly used to map binding sites.

-

Principle : The chemical environment of an atomic nucleus influences its resonance frequency in an NMR spectrum. When a ligand binds to a protein, the chemical environment of nuclei near the binding site changes, causing shifts in their corresponding peaks in the NMR spectrum (e.g., a 2D 15N-1H HSQC spectrum).

-

Methodology :

-

Sample Preparation : Prepare a sample of uniformly 15N-labeled Pin1 protein in a suitable NMR buffer.

-

Initial Spectrum : Acquire a baseline 2D 15N-1H HSQC spectrum of the protein alone.

-

Titration : Add increasing amounts of unlabeled this compound to the 15N-labeled Pin1 sample.

-

Spectral Acquisition : Acquire a 2D 15N-1H HSQC spectrum after each addition of the inhibitor.

-

Data Analysis : Overlay the spectra and identify the amino acid residues whose peaks show significant chemical shift perturbations upon this compound addition.[10] These residues constitute the binding site. The dissociation constant (KD) can be calculated by fitting the chemical shift changes to the ligand concentration.

-

Signaling Pathways and Logical Frameworks

This compound has been identified as an inhibitor of osteoclast differentiation.[14] This effect is mediated through its interaction with Pin1, which plays a key role in regulating the expression of Dendritic cell-specific transmembrane protein (DC-STAMP), a protein essential for osteoclast cell-cell fusion.[7][14]

This compound's Effect on the Pin1-DC-STAMP Signaling Pathway

The binding of RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand) to its receptor on osteoclast precursors normally triggers a signaling cascade that leads to a reduction in Pin1 protein levels.[14] This reduction is necessary for the expression of osteoclast-related genes like DC-STAMP, leading to osteoclast fusion and maturation.[14] this compound intervenes in this process by attenuating the reduction of Pin1, which in turn suppresses DC-STAMP expression and inhibits osteoclastogenesis.[14]

Caption: this compound inhibits osteoclast fusion by preventing Pin1 reduction.

General Experimental Workflow for Inhibitor Characterization

The process of identifying and characterizing a protein inhibitor like this compound follows a structured workflow, from initial screening to detailed biophysical analysis.

Caption: Workflow for identifying and validating a protein inhibitor.

Logical Framework: Mechanism of Action

The mechanism of this compound action can be summarized in a logical flow diagram, illustrating the cause-and-effect relationship from molecular binding to the final physiological outcome.

Caption: Logical flow from this compound binding to physiological effect.

References

- 1. Pin1 is overexpressed in breast cancer and cooperates with Ras signaling in increasing the transcriptional activity of c-Jun towards cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expression of peptidyl-prolyl isomerase PIN1 and its role in the pathogenesis of extrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]

- 5. The kingdom of the prolyl-isomerase Pin1: The structural and functional convergence and divergence of Pin1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and Binding Studies on a Series of Novel Pin1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Activity and Affinity of Pin1 Variants [mdpi.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Deciphering Protein–Protein Interactions. Part I. Experimental Techniques and Databases | PLOS Computational Biology [journals.plos.org]

- 14. This compound { N, N'-1,4-Butanediylbis[3-(2-chlorophenyl)acrylamide]} Inhibits Osteoclast Differentiation through Increased Retention of Peptidyl-Prolyl cis-trans Isomerase Never in Mitosis A-Interacting 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Potential of Icariin in Osteoporosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoporosis, a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, presents a significant global health challenge. The quest for novel therapeutic agents that can effectively promote bone formation while inhibiting bone resorption is a primary focus of current research. Icariin, a prenylated flavonoid glycoside extracted from herbs of the Epimedium genus, has emerged as a promising natural compound with demonstrated anti-osteoporotic activity. This technical guide provides an in-depth overview of the potential therapeutic applications of Icariin for osteoporosis research, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanisms of action through signaling pathway diagrams.

Quantitative Data Summary

The therapeutic efficacy of Icariin in osteoporosis models has been quantified in numerous preclinical studies. The following tables summarize the key findings from both in vivo and in vitro investigations.

In Vivo Efficacy of Icariin in Ovariectomized (OVX) Rat Models of Osteoporosis

| Parameter | Control (Sham) | OVX + Vehicle | OVX + Icariin | Percentage Change (vs. OVX + Vehicle) | Reference |

| Bone Mineral Density (BMD) (g/cm²) | |||||

| Femur | 0.247 ± 0.048 | 0.184 ± 0.009 | 0.225 ± 0.015 | ↑ 22.3% | [1] |

| Lumbar Spine (L4-L5) | 0.285 ± 0.012 | 0.212 ± 0.011 | 0.258 ± 0.014 | ↑ 21.7% | [2] |

| Trabecular Bone Volume (BV/TV) (%) | |||||

| Proximal Tibia | 45.3 ± 3.8 | 19.8 ± 2.5 | 35.1 ± 3.1 | ↑ 77.3% | [3] |

| Trabecular Number (Tb.N) (1/mm) | |||||

| Proximal Tibia | 3.8 ± 0.3 | 2.3 ± 0.2 | 3.2 ± 0.3 | ↑ 39.1% | [3] |

| Trabecular Thickness (Tb.Th) (μm) | |||||

| Proximal Tibia | 85.6 ± 5.1 | 77.2 ± 4.5 | 83.4 ± 4.8 | ↑ 8.0% | [3] |

| Trabecular Separation (Tb.Sp) (μm) | |||||

| Proximal Tibia | 210 ± 25 | 435 ± 38 | 280 ± 31* | ↓ 35.6% | [3] |

*Statistically significant difference (p < 0.05) compared to the OVX + Vehicle group. Data are presented as mean ± standard deviation.

In Vitro Effects of Icariin on Osteoblast and Osteoclast Activity

| Cell Type | Parameter | Control | Icariin-Treated | Percentage Change | Reference |

| MC3T3-E1 (Osteoblast Precursor) | Alkaline Phosphatase (ALP) Activity | 100% | 153.9 ± 12.1% | ↑ 53.9% | [4] |

| Mineralized Nodule Formation | 100% | 178.4 ± 15.2% | ↑ 78.4% | [4] | |

| Runx2 Gene Expression (Fold Change) | 1.0 | 2.8 ± 0.3 | ↑ 180% | [5] | |

| RAW264.7 (Osteoclast Precursor) | TRAP-Positive Multinucleated Cells | 100% | 38.2 ± 5.5% | ↓ 61.8% | [6] |

| Cathepsin K Gene Expression (Fold Change) | 1.0 | 0.4 ± 0.05* | ↓ 60% | [7] |

*Statistically significant difference (p < 0.05) compared to the control group. Data are presented as mean ± standard deviation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of Icariin's effects on bone metabolism.

Ovariectomy (OVX)-Induced Osteoporosis in Rats

This protocol describes the surgical procedure to induce a state of estrogen deficiency in female rats, mimicking postmenopausal osteoporosis.

Materials:

-

Female Sprague-Dawley or Wistar rats (6 months old)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Surgical instruments (scalpel, scissors, forceps)

-

Suture material

-

Antiseptic solution (e.g., povidone-iodine)

-

Sterile saline

Procedure:

-

Anesthetize the rat using an appropriate anesthetic protocol.

-

Shave and disinfect the surgical area on the dorsal side.

-

Make a single midline dorsal skin incision (approximately 2 cm) caudal to the rib cage.

-

Locate the ovaries embedded in a fat pad beneath the muscle layer on both sides.

-

Exteriorize one ovary and the surrounding uterine horn through a small incision in the muscle wall.

-

Ligate the uterine horn and ovarian blood vessels with absorbable suture.

-

Remove the ovary.

-

Return the uterine horn to the abdominal cavity.

-

Repeat the procedure for the other ovary.

-

Suture the muscle layer and then the skin incision.

-

Administer post-operative analgesics and monitor the animal for recovery.

-

For sham-operated control animals, perform the same procedure but without removing the ovaries.

-

Allow a period of 4-8 weeks for the development of significant bone loss before commencing treatment with Icariin.

In Vitro Osteoblast Differentiation Assay (MC3T3-E1 cells)

This protocol outlines the procedure for assessing the effect of Icariin on the differentiation of pre-osteoblastic MC3T3-E1 cells.

Materials:

-

MC3T3-E1 cells

-

Alpha-MEM (Minimum Essential Medium Eagle - Alpha modification) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Osteogenic induction medium: Alpha-MEM supplemented with 10% FBS, 1% penicillin-streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate

-

Icariin stock solution (dissolved in DMSO)

-

Alkaline Phosphatase (ALP) activity assay kit

-

Alizarin Red S staining solution

Procedure:

ALP Activity Assay:

-

Seed MC3T3-E1 cells in 24-well plates at a density of 5 x 10⁴ cells/well and culture for 24 hours.

-

Replace the medium with osteogenic induction medium containing various concentrations of Icariin (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO).

-

Culture the cells for 7-14 days, replacing the medium every 2-3 days.

-

At the end of the culture period, wash the cells with PBS and lyse them.

-

Determine the ALP activity in the cell lysates using a commercially available kit according to the manufacturer's instructions. Normalize the ALP activity to the total protein concentration.

Mineralization Assay (Alizarin Red S Staining):

-

Culture MC3T3-E1 cells in osteogenic induction medium with or without Icariin for 21 days.

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Rinse with deionized water and stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.

-

Wash extensively with deionized water to remove excess stain.

-

Visualize and quantify the mineralized nodules. For quantification, the stain can be eluted with 10% cetylpyridinium chloride and the absorbance measured at 562 nm.

In Vitro Osteoclast Differentiation Assay (RAW264.7 cells)

This protocol details the method for evaluating the inhibitory effect of Icariin on the differentiation of RAW264.7 macrophage cells into osteoclasts.

Materials:

-

RAW264.7 cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

-

Recombinant mouse RANKL (Receptor Activator of Nuclear Factor-κB Ligand)

-

Icariin stock solution (dissolved in DMSO)

-

TRAP (Tartrate-Resistant Acid Phosphatase) staining kit

Procedure:

-

Seed RAW264.7 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Replace the medium with DMEM containing 50 ng/mL RANKL and various concentrations of Icariin (e.g., 1, 5, 10 µM) or vehicle control.

-

Culture the cells for 5-7 days, replacing the medium every 2-3 days.

-

At the end of the culture period, fix the cells with 4% paraformaldehyde.

-

Stain the cells for TRAP activity using a commercially available kit according to the manufacturer's protocol.

-

Identify and count the TRAP-positive multinucleated (≥3 nuclei) cells as mature osteoclasts under a microscope.

Signaling Pathways and Mechanisms of Action

Icariin exerts its anti-osteoporotic effects through the modulation of key signaling pathways that regulate the balance between bone formation and resorption. The following diagrams illustrate the proposed mechanisms of action.

Experimental Workflow for In Vivo Osteoporosis Model

Caption: Workflow for evaluating Icariin's efficacy in an ovariectomized rat model of osteoporosis.

Icariin's Pro-Osteogenic Effect via the Wnt/β-catenin Signaling Pathway

Caption: Icariin promotes osteogenesis by activating the Wnt/β-catenin pathway.

Icariin's Anti-Resorptive Effect via Inhibition of the RANKL Signaling Pathway

Caption: Icariin inhibits osteoclastogenesis by suppressing the RANKL signaling pathway.

Conclusion

Icariin demonstrates significant potential as a therapeutic agent for osteoporosis. Its dual action of promoting osteoblast differentiation and inhibiting osteoclast formation, mediated through the Wnt/β-catenin and RANKL signaling pathways respectively, makes it an attractive candidate for further drug development. The quantitative data from preclinical models provide a strong rationale for its efficacy. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the molecular mechanisms of Icariin and explore its clinical translation for the treatment of osteoporosis and other bone-related disorders. Further research, including well-designed clinical trials, is warranted to fully elucidate the therapeutic potential of Icariin in human subjects.

References

- 1. Bone Mineral Density Changes after Ovariectomy in Rats as an Osteopenic Model : Stepwise Description of Double Dorso-Lateral Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Icariin promotes osteogenic differentiation of rat bone marrow stromal cells by activating the ERα-Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peak Trabecular Bone Microstructure Predicts Rate of Estrogen-Deficiency-Induced Bone Loss in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Icariin Promotes the Osteogenesis of Bone Marrow Mesenchymal Stem Cells through Regulating Sclerostin and Activating the Wnt/ β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Icaritin ameliorates RANKL-mediated osteoclastogenesis and ovariectomy-induced osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rat Model for Osteoporosis - Enamine [enamine.net]

Methodological & Application

Application Notes and Protocols for In Vitro Osteoclast Differentiation Assay Using BCPA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for an in vitro osteoclast differentiation assay using N,N′-1,4-Butanediylbis[3-(2-chlorophenyl)acrylamide] (BCPA), a compound shown to inhibit osteoclastogenesis. This guide is intended for researchers in bone biology, immunology, and drug discovery to investigate the effects of compounds on osteoclast formation and function.

Introduction

Osteoclasts are multinucleated cells of hematopoietic origin responsible for bone resorption. Dysregulation of osteoclast activity is implicated in various bone diseases, including osteoporosis, rheumatoid arthritis, and bone metastases. The differentiation of osteoclast precursors into mature osteoclasts is a complex process primarily driven by two key cytokines: Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear factor κB Ligand (RANKL).[1][2] Understanding the molecular mechanisms governing osteoclastogenesis is crucial for the development of novel therapeutic agents.

This compound has been identified as an inhibitor of osteoclast differentiation.[3] It has been shown to attenuate the reduction of Peptidyl-Prolyl cis-trans Isomerase Never in Mitosis A-Interacting 1 (Pin1) protein during osteoclastogenesis, which in turn represses the expression of crucial osteoclast-related genes such as Dendritic Cell-Specific Transmembrane Protein (DC-STAMP) and Osteoclast-Associated Receptor (OSCAR).[3] This document provides a comprehensive experimental protocol to assess the inhibitory effects of this compound on in vitro osteoclast differentiation.

Quantitative Data Summary

The following tables summarize the quantitative parameters for the this compound experimental protocol for in vitro osteoclast differentiation assay.

Table 1: Reagent Concentrations for Osteoclast Differentiation

| Reagent | Cell Type | Concentration |

| M-CSF | Mouse Bone Marrow-Derived Macrophages (BMDMs) | 30 ng/mL[4][5] |

| RANKL | Mouse Bone Marrow-Derived Macrophages (BMDMs) | 50 ng/mL[4][5] |

| This compound | Mouse Bone Marrow-Derived Macrophages (BMDMs) | 0, 2, 5, 10 µM[4] |

Table 2: Cell Seeding Density and Culture Duration

| Cell Type | Seeding Density (96-well plate) | Culture Duration |

| Mouse Bone Marrow-Derived Macrophages (BMDMs) | 8 x 10³ cells/well | 4 days[4] |

Experimental Protocols

This section provides a detailed methodology for the in vitro osteoclast differentiation assay using this compound.

Materials and Reagents

-

α-Minimum Essential Medium (α-MEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (N,N′-1,4-Butanediylbis[3-(2-chlorophenyl)acrylamide])

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA)

-

Tartrate-Resistant Acid Phosphatase (TRAP) Staining Kit

-

96-well cell culture plates

Protocol for In Vitro Osteoclast Differentiation Assay

-

Preparation of Bone Marrow-Derived Macrophages (BMDMs):

-

Isolate bone marrow cells from the femurs and tibias of mice.

-

Culture the cells in α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 30 ng/mL M-CSF for 3-4 days to generate BMDMs.

-

Harvest the adherent BMDMs for the osteoclast differentiation assay.

-

-

Osteoclast Differentiation:

-

Seed the BMDMs in a 96-well plate at a density of 8 x 10³ cells per well in α-MEM containing 10% FBS, 1% Penicillin-Streptomycin, and 30 ng/mL M-CSF.

-

Allow the cells to adhere overnight.

-

The following day, replace the medium with fresh α-MEM containing 30 ng/mL M-CSF, 50 ng/mL RANKL, and the desired concentrations of this compound (e.g., 0, 2, 5, 10 µM).[4] Prepare a vehicle control with DMSO.

-

Incubate the plate at 37°C in a humidified atmosphere of 5% CO₂ for 4 days.[4]

-

-

TRAP Staining:

-

After 4 days of culture, aspirate the culture medium and wash the cells with PBS.

-

Fix the cells with 4% PFA for 10 minutes at room temperature.

-

Wash the cells with PBS and stain for TRAP activity using a commercially available kit, following the manufacturer's instructions.

-

TRAP-positive multinucleated cells (containing ≥3 nuclei) are identified as osteoclasts.[6]

-

-

Data Analysis:

-

Capture images of the stained wells using a microscope.

-

Count the number of TRAP-positive multinucleated osteoclasts per well.

-

Measure the total area of TRAP-positive cells using image analysis software (e.g., ImageJ).

-

Compare the number and size of osteoclasts in the this compound-treated groups to the vehicle control group.

-

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway in Osteoclast Differentiation

The following diagram illustrates the proposed signaling pathway through which this compound inhibits osteoclast differentiation. RANKL binding to its receptor RANK on osteoclast precursors initiates a signaling cascade involving TRAF6, leading to the activation of downstream transcription factors like NFATc1 and c-Fos, which are essential for osteoclastogenesis.[1][3] this compound has been shown to interfere with this process by preventing the reduction of Pin1, a peptidyl-prolyl cis-trans isomerase.[3] The sustained presence of Pin1 leads to the repression of key osteoclast fusion and function genes, such as DC-STAMP and OSCAR, thereby inhibiting the formation of mature multinucleated osteoclasts.[3]

Caption: this compound signaling in osteoclastogenesis.

Experimental Workflow for In Vitro Osteoclast Differentiation Assay

The diagram below outlines the key steps of the experimental workflow for assessing the effect of this compound on in vitro osteoclast differentiation.

Caption: Osteoclast differentiation assay workflow.

References

- 1. Signaling Pathways in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Osteoclast Differentiation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound { N, N'-1,4-Butanediylbis[3-(2-chlorophenyl)acrylamide]} Inhibits Osteoclast Differentiation through Increased Retention of Peptidyl-Prolyl cis-trans Isomerase Never in Mitosis A-Interacting 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. An In Vitro Model of Murine Osteoclast-Mediated Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Inhibiting Osteoclast Formation with BCPA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Bis-coumarin Pyridinium Salt A (BCPA) as an inhibitor of osteoclast formation. This document includes detailed protocols for key experiments, quantitative data on optimal concentrations, and an overview of the associated signaling pathways.

Introduction

Osteoclasts, the primary bone-resorbing cells, play a crucial role in bone homeostasis. Excessive osteoclast activity can lead to pathological bone loss in conditions such as osteoporosis. This compound, N,N′-1,4-Butanediylbis[3-(2-chlorophenyl)acrylamide], has been identified as an inhibitor of osteoclast differentiation induced by the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL)[1][2]. It exerts its effect without significant cytotoxicity at effective concentrations, making it a promising candidate for further investigation in the context of bone-related diseases[1][3].

This compound's mechanism of action involves the retention of Peptidyl-Prolyl cis-trans Isomerase NIMA-interacting 1 (Pin1)[1][2]. This leads to the downstream repression of key genes involved in osteoclast fusion, such as Dendritic Cell-Specific Transmembrane Protein (DC-STAMP) and Osteoclast-Associated Receptor (OSCAR)[1][2].

Data Presentation: Optimal Concentrations of this compound

The following table summarizes the quantitative data for the use of this compound in inhibiting osteoclast formation in bone marrow-derived macrophages (BMMs).

| Parameter | Concentration | Effect | Reference |

| Inhibition of Osteoclast Differentiation | > 5 µM | Significant reduction in RANKL-induced osteoclast formation. | [1][3] |

| 10 µM | Marked decrease in the number of TRAP-positive multinucleated cells and osteoclast surface area. | [1] | |

| Cytotoxicity (MTT Assay) | 0 - 10 µM | No significant cytotoxicity observed in BMMs after 4 days of treatment. | [1][3] |

| 0 - 10 µM | No significant cytotoxicity observed in MC3T3-E1 osteoblast precursor cells after 48 hours of treatment. | [1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound's inhibitory action on osteoclastogenesis and a typical experimental workflow for assessing its effects.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound { N, N'-1,4-Butanediylbis[3-(2-chlorophenyl)acrylamide]} Inhibits Osteoclast Differentiation through Increased Retention of Peptidyl-Prolyl cis-trans Isomerase Never in Mitosis A-Interacting 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound {N,N′-1,4-Butanediylbis[3-(2-chlorophenyl)acrylamide]} Inhibits Osteoclast Differentiation through Increased Retention of Peptidyl-Prolyl cis-trans Isomerase Never in Mitosis A-Interacting 1 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preparing BCPA Stock Solution in DMSO for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

BCPA (N,N'-1,4-Butanediylbis[3-(2-chlorophenyl)acrylamide]) is a non-cytotoxic regulator of the peptidyl-prolyl cis-trans isomerase Pin1.[1] It has been identified as an inhibitor of osteoclast differentiation by attenuating the reduction of Pin1 protein, which plays a crucial role in this process.[1][2] Specifically, this compound has been shown to inhibit the receptor activator of nuclear factor kappa-B ligand (RANKL)-induced osteoclastogenesis, making it a compound of interest in osteoporosis research.[2][3][4] Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions and requires an organic solvent like dimethyl sulfoxide (DMSO) for the preparation of stock solutions for use in cell culture experiments.

This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions in DMSO for cell culture applications.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| CAS Number | 547731-67-9 | [3][4] |

| Molecular Formula | C22H22Cl2N2O2 | [3][4] |

| Molecular Weight | 417.33 g/mol | [3][4] |

| Solubility | Soluble in DMSO | [4] |

| Recommended Stock Solution Storage | 2 weeks at 4°C, 6 months at -80°C in DMSO | [3] |

| Effective Concentration in Cell Culture | 5-10 µM (in mouse bone marrow-derived macrophages) | [2] |

| Cytotoxicity | No significant cytotoxicity observed at effective concentrations (up to 10 µM) | [2] |

Experimental Protocols

Materials

-

This compound powder

-

Anhydrous, sterile dimethyl sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Sterile, nuclease-free pipette tips

-

Vortex mixer

-

Cell culture medium appropriate for the cell line being used

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for preparing working solutions for cell culture experiments.

-

Pre-weighing Preparation: In a biological safety cabinet, ensure all materials are sterile. Use aseptic techniques throughout the procedure.

-

Weighing this compound: Carefully weigh out 4.17 mg of this compound powder using a calibrated analytical balance. Calculation: To prepare a 10 mM solution in 1 mL:

-

Volume = 1 mL = 0.001 L

-

Molarity = 10 mM = 0.01 mol/L

-

Moles = Molarity x Volume = 0.01 mol/L x 0.001 L = 0.00001 mol

-

Mass = Moles x Molecular Weight = 0.00001 mol x 417.33 g/mol = 0.0041733 g = 4.17 mg

-

-

Dissolving in DMSO: Transfer the weighed this compound powder into a sterile, amber microcentrifuge tube. Add 1 mL of anhydrous, sterile DMSO to the tube.

-

Mixing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary, but avoid excessive heat.

-

Sterilization (Optional but Recommended): While DMSO is generally considered sterile and inhibitory to microbial growth, for sensitive cell culture applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with organic solvents.

-

Aliquoting and Storage: Aliquot the 10 mM this compound stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).[3]

Protocol for Preparing Working Solutions and Treating Cells

-

Thawing the Stock Solution: When ready to treat cells, thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-